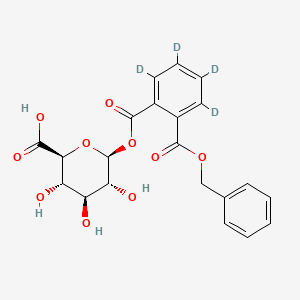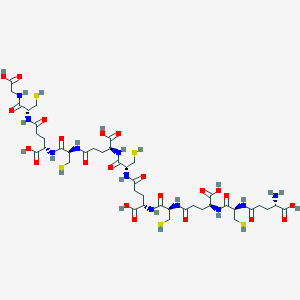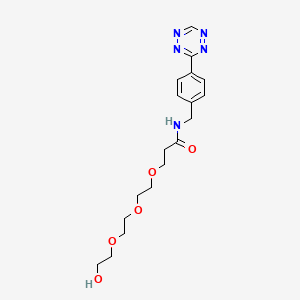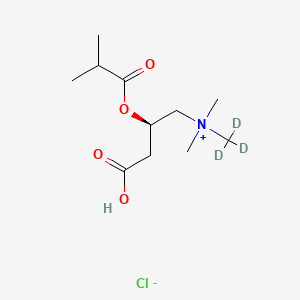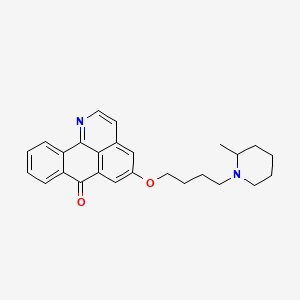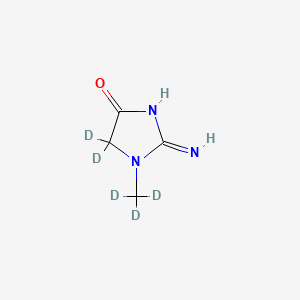
Creatinine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Creatinine-d5 is a deuterated form of creatinine, which is a breakdown product of creatine phosphate in muscle tissue. Creatinine is excreted by the kidneys and is commonly used as a marker to evaluate kidney function. The deuterated form, this compound, is used in scientific research to trace and quantify creatinine levels with higher precision due to its distinct mass difference from the non-deuterated form .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Creatinine-d5 involves the incorporation of deuterium atoms into the creatinine molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Creatinine can be subjected to deuterium exchange reactions in the presence of deuterated solvents such as deuterium oxide (D2O). This process replaces the hydrogen atoms in creatinine with deuterium atoms.
Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or chemical synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of research and industrial applications .
化学反応の分析
Types of Reactions
Creatinine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form creatine and other oxidation products.
Reduction: Reduction reactions can convert this compound back to creatine.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include creatine, various oxidation products, and substituted derivatives of this compound. The specific products depend on the reagents and conditions used in the reactions .
科学的研究の応用
Creatinine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify creatinine levels with high precision.
Biology: Employed in metabolic studies to trace the pathways and rates of creatinine metabolism.
Medicine: Utilized in clinical research to study kidney function and diagnose renal diseases.
Industry: Applied in the development of diagnostic assays and analytical methods for creatinine detection .
作用機序
The mechanism of action of Creatinine-d5 is similar to that of non-deuterated creatinine. It is involved in the creatine-phosphocreatine energy shuttle, which plays a crucial role in cellular energy homeostasis. This compound is filtered by the kidneys and excreted in the urine, making it a valuable marker for kidney function. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .
類似化合物との比較
Similar Compounds
Creatinine: The non-deuterated form of Creatinine-d5, commonly used as a marker for kidney function.
Creatine: A precursor to creatinine, involved in energy metabolism in muscle tissue.
Phosphocreatine: A high-energy phosphate compound that donates phosphate groups to adenosine diphosphate to form adenosine triphosphate
Uniqueness of this compound
This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference from non-deuterated creatinine. This makes it an ideal internal standard for mass spectrometry-based assays, allowing for precise quantification and tracing of creatinine levels in biological samples .
特性
分子式 |
C4H7N3O |
|---|---|
分子量 |
118.15 g/mol |
IUPAC名 |
5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2 |
InChIキー |
DDRJAANPRJIHGJ-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C1(C(=O)NC(=N)N1C([2H])([2H])[2H])[2H] |
正規SMILES |
CN1CC(=O)NC1=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



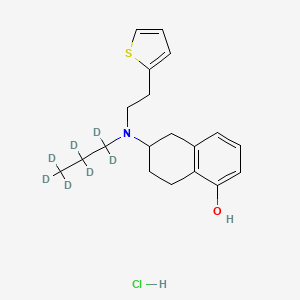
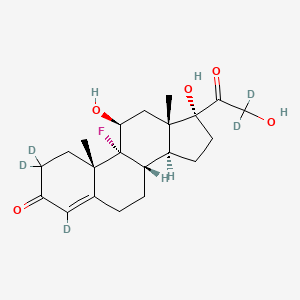
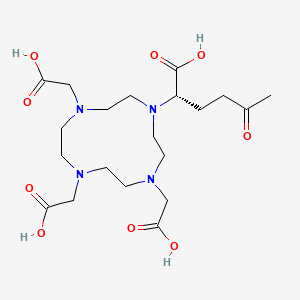
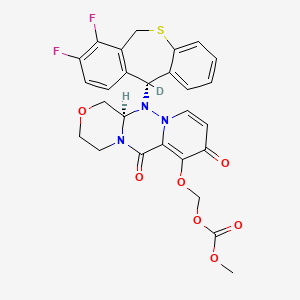
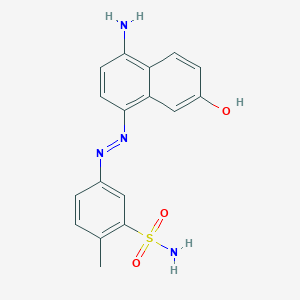
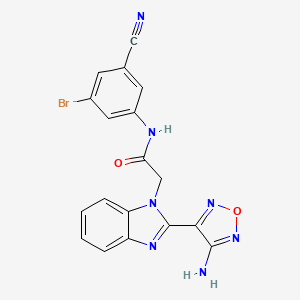
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
